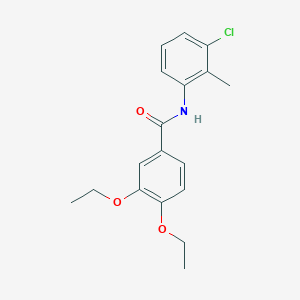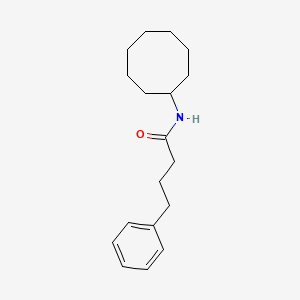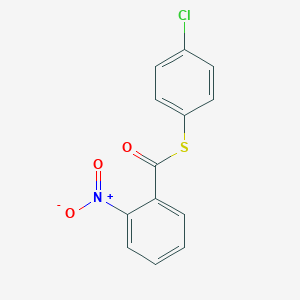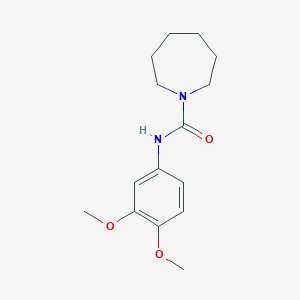
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione, also known as CDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CDC is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 142-144°C.
Mecanismo De Acción
The mechanism of action of 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has also been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can lead to oxidative damage in cells.
Biochemical and Physiological Effects:
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been shown to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of structural diversity, making it a versatile building block for the synthesis of various compounds. However, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione also has some limitations. It is not very soluble in water, which can limit its use in aqueous reactions. In addition, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can be difficult to handle due to its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for research on 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new drugs based on 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione's anti-inflammatory and antioxidant properties. Another area of interest is the synthesis of novel materials using 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione and its potential applications in various fields.
Métodos De Síntesis
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the condensation of cinnamaldehyde and cyclohexanone, followed by the addition of methyl vinyl ketone and subsequent acid-catalyzed cyclization. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been used as a starting material for the synthesis of various compounds due to its unique structural features. In pharmaceuticals, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. In materials science, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
5,5-dimethyl-2-[(E)-3-phenylprop-2-enoyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2)10-14(19)16(15(20)11-17)13(18)9-8-12-6-4-3-5-7-12/h3-9,16H,10-11H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKSJYDDCARFFO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)


![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)

![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)
![4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)

![8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5848322.png)